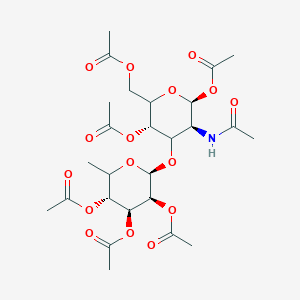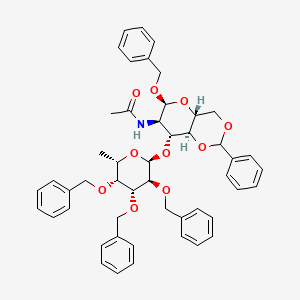
D,L-Homoglutamine
Overview
Description
D,L-Homoglutamine is a compound that serves as a glutamine analog. It is a racemic mixture of both D and L forms, which helps in understanding the differential roles of stereoisomers in biological systems. The molecular formula of this compound is C6H12N2O3, and it has a molecular weight of 160.17 g/mol . This compound is used primarily for research purposes and is not intended for diagnostic or therapeutic use .
Mechanism of Action
Target of Action
AIU 274 . This enzyme plays a crucial role in the oxidation of ω-amino compounds .
Mode of Action
The mode of action of 2,6-Diamino-6-oxohexanoic acid involves its interaction with the ω-AOX enzyme. The ω-AOX enzyme catalyzes the oxidative deamination of long- and medium-chain substrates, resulting in the oxidation of 6-aminohexanoic acid to 6-oxohexanoic acid . This suggests that 2,6-Diamino-6-oxohexanoic acid might undergo a similar reaction.
Biochemical Pathways
It’s known that the compound can be produced from 6-aminohexanoic acid via an enzymatic method . This process involves the oxidation of 6-aminohexanoic acid to 6-oxohexanoic acid, which could potentially affect various biochemical pathways related to amino acid metabolism.
Result of Action
The compound’s interaction with the ω-aox enzyme and its role in the oxidation of 6-aminohexanoic acid to 6-oxohexanoic acid suggest that it may have significant effects on cellular metabolism .
Action Environment
It’s known that enzymatic reactions can be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
2,6-Diamino-6-oxohexanoic acid interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is complex and varies depending on the specific biomolecule involved .
Cellular Effects
2,6-Diamino-6-oxohexanoic acid influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. The specific effects depend on the type of cell and the cellular processes involved .
Molecular Mechanism
The mechanism of action of 2,6-Diamino-6-oxohexanoic acid is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Diamino-6-oxohexanoic acid change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2,6-Diamino-6-oxohexanoic acid vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2,6-Diamino-6-oxohexanoic acid is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
2,6-Diamino-6-oxohexanoic acid is transported and distributed within cells and tissues in a variety of ways. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 2,6-Diamino-6-oxohexanoic acid and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
The specific details may vary depending on the context and the specific biochemical reactions involved .
Preparation Methods
D,L-Homoglutamine can be synthesized through various synthetic routes. One common method involves the solid-phase synthesis technique, which is often used to prepare peptide analogs. The reaction conditions typically involve the use of protecting groups to ensure the selective reaction of functional groups . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
D,L-Homoglutamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxo derivatives .
Scientific Research Applications
D,L-Homoglutamine has a wide range of scientific research applications. In chemistry, it is used to investigate enzyme specificity towards substrates and the impact of molecular configuration on enzymatic reactions . In biology, it helps in understanding the roles of stereoisomers in biological systems. In medicine, it is used to study the effects of glutamine analogs on various cellular processes. Industrial applications include its use in the production of specialized chemicals and as a research tool in the development of new drugs .
Comparison with Similar Compounds
D,L-Homoglutamine can be compared with other similar compounds such as L-glutamine, D-glutamine, and other glutamine analogs. One of the unique aspects of this compound is its racemic nature, which allows for the study of both D and L forms simultaneously. This is particularly useful in enzymology and other fields where the stereochemistry of molecules plays a crucial role .
List of Similar Compounds::- L-Glutamine
- D-Glutamine
- 6-Oxolysine
- DL-5-Carbamoylnorvaline
- 6-Amino-6-oxonorleucine
- 5-(Aminocarbonyl)norvaline
Properties
IUPAC Name |
2,6-diamino-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJSUQQZGCHHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346546 | |
| Record name | D,L-Homoglutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34218-76-3 | |
| Record name | D,L-Homoglutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)





![L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1141105.png)
![(1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)

![(1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141109.png)

![sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate](/img/structure/B1141111.png)
